molecular formula C12H13FN2O2 B1314192 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 92926-32-4

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Cat. No.: B1314192
CAS No.: 92926-32-4
M. Wt: 236.24 g/mol
InChI Key: ZHRWOWCJMFGREP-UHFFFAOYSA-N
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Description

6-Fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of fluorine in the molecule enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one typically involves the reaction of 2-phenoxyethyl bromide with a suitable piperidine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

6-Fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to bind to target proteins, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-(4-piperidinyl)benzisoxazole
  • 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Uniqueness

6-Fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. The presence of the fluorine atom further enhances its stability and activity compared to similar compounds.

Properties

IUPAC Name

6-fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRWOWCJMFGREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)F)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10519234
Record name 6-Fluorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92926-32-4
Record name 6-Fluorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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